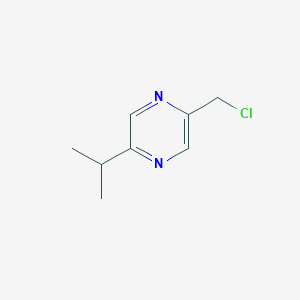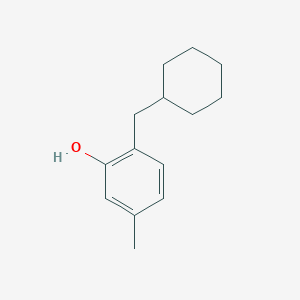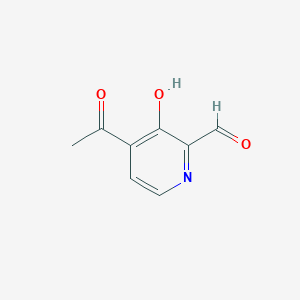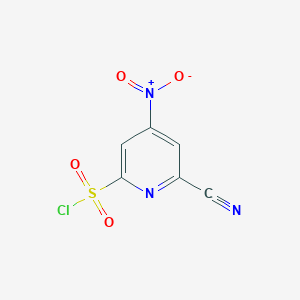
6-Cyano-4-nitropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClN3O4S and a molecular weight of 247.62 g/mol . This compound is known for its applications in various chemical reactions and its utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of 6-cyano-2-pyridinesulfonyl chloride. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyano-4-nitropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the electron-withdrawing nature of the cyano and nitro groups.
Oxidation: The sulfonyl chloride group can be oxidized to sulfonic acid derivatives using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products Formed
Applications De Recherche Scientifique
6-Cyano-4-nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Cyano-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The electron-withdrawing groups (cyano and nitro) make the pyridine ring highly electrophilic, facilitating nucleophilic attack at specific positions on the ring . This reactivity is exploited in the synthesis of complex organic molecules and in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-Cyano-4-nitropyridine-2-sulfonyl chloride is unique due to the presence of both cyano and nitro groups, which significantly enhance its reactivity towards nucleophiles compared to other similar compounds. This makes it a valuable reagent in organic synthesis and in the development of biologically active molecules .
Propriétés
Formule moléculaire |
C6H2ClN3O4S |
|---|---|
Poids moléculaire |
247.62 g/mol |
Nom IUPAC |
6-cyano-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClN3O4S/c7-15(13,14)6-2-5(10(11)12)1-4(3-8)9-6/h1-2H |
Clé InChI |
JBUWPERKVDKFIO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


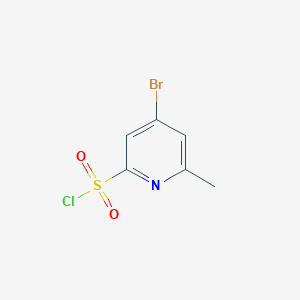
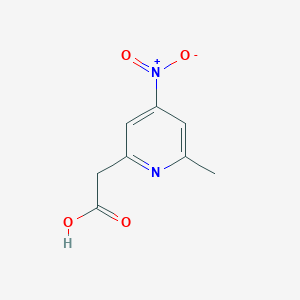
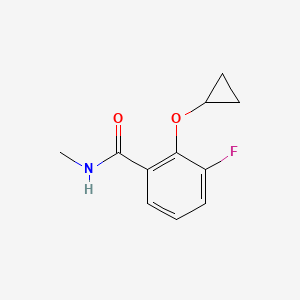
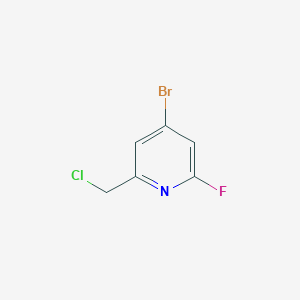
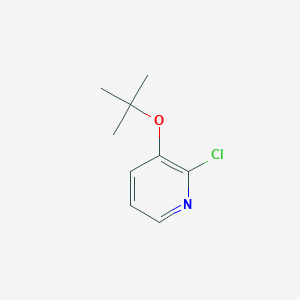
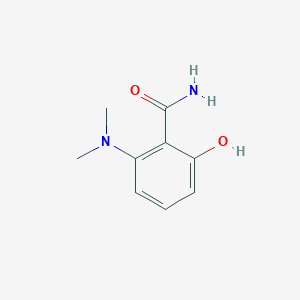
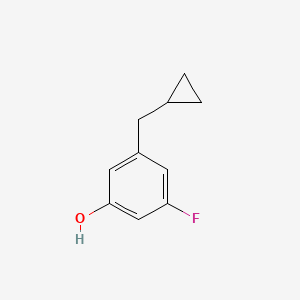
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
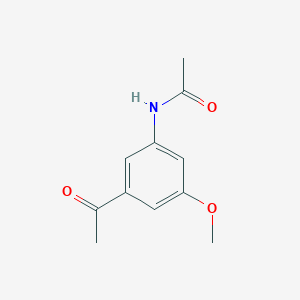
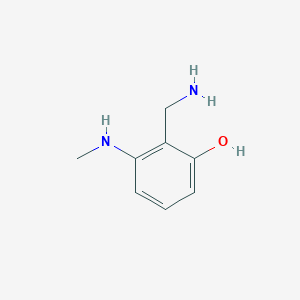
![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
